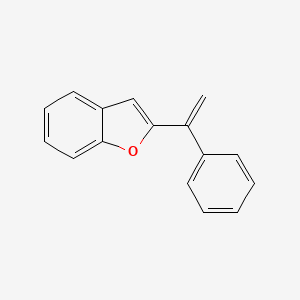

Benzofuran, 2-(1-phenylethenyl)-

Description

BenchChem offers high-quality Benzofuran, 2-(1-phenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran, 2-(1-phenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56426-70-1 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(1-phenylethenyl)-1-benzofuran |

InChI |

InChI=1S/C16H12O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17-16/h2-11H,1H2 |

InChI Key |

DEDRBMAXSDOJSQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Reactivity and Derivatization of the 2 1 Phenylethenyl Benzofuran Core

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Heterocycle

The benzofuran system is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. vulcanchem.com In π-excessive heterocycles like furan (B31954), electrophilic substitution is a characteristic reaction. netsci-journal.comanswers.com The preferred sites of attack are the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. quora.com For 2-substituted benzofurans, electrophilic substitution is anticipated to occur on the benzene (B151609) portion of the heterocycle, as the furan ring is already substituted. The vinyl group at the 2-position further influences the reactivity and regioselectivity of these substitutions. vulcanchem.com

Detailed studies on the electrophilic substitution of 2-(1-phenylethenyl)benzofuran itself are not extensively documented in the provided results. However, the general principles of electrophilic substitution on benzofuran derivatives suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely proceed at the available positions of the benzo ring, with the directing effects of the fused furan ring and the 2-substituent dictating the precise location of substitution.

Reactions Involving the Ethenyl Bridge

The exocyclic double bond in 2-(1-phenylethenyl)benzofuran is a key site for a variety of chemical transformations, offering a gateway to a diverse range of derivatives.

Addition Reactions to the Olefinic Bond

The carbon-carbon double bond of the ethenyl bridge is susceptible to addition reactions. Radical additions, for instance, have been shown to occur regioselectively on the terminal double bond of similar 2-vinyl substituted furans. arkat-usa.org This suggests that reactions such as hydrogenation, hydrohalogenation, and the addition of other electrophiles would likely proceed at this site. The position of the double bond, in conjugation with both the benzofuran ring and the phenyl group, influences its reactivity. nih.gov This extended π-system can stabilize intermediates formed during addition reactions. nih.gov

Photochemical Isomerization Studies (E/Z Isomerism)

The presence of the C=C double bond in the ethenyl bridge allows for the possibility of E/Z isomerism. Photochemical isomerization is a well-established method for converting one geometric isomer to another. oit.edu This process typically involves the absorption of light, which promotes an electron to an antibonding orbital, allowing for rotation around the now single C-C bond. oit.edu Upon relaxation, the double bond reforms, potentially leading to the other isomer. oit.edu

Styrylbenzazoles, which are structurally related to 2-(1-phenylethenyl)benzofuran, are known to undergo light-driven E-Z isomerization of the central alkene double bond. diva-portal.org The photochemical properties, including quantum yields and photostationary states, can be tuned by modifying the substitution pattern on the aryl ring. diva-portal.org It is therefore highly probable that 2-(1-phenylethenyl)benzofuran would exhibit similar photochemical behavior, allowing for the selective formation of either the (E)- or (Z)-isomer upon irradiation with light of an appropriate wavelength. d-nb.info

Transformations of the Phenyl Substituent

The terminal phenyl ring provides another handle for the derivatization of the 2-(1-phenylethenyl)benzofuran core, enabling the introduction of a wide array of functional groups.

Halogenation and Subsequent Cross-Coupling Reactions

The phenyl ring can be subjected to electrophilic halogenation reactions to introduce bromine or iodine atoms. These halogenated derivatives are valuable intermediates for further functionalization through various cross-coupling reactions. rsc.orgacs.org

Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. d-nb.infomdpi.comuni-muenchen.de For instance, an iodo-substituted phenyl ring can be coupled with terminal alkynes (Sonogashira coupling) to introduce alkynyl moieties. jst.go.jpic.ac.uk Similarly, coupling with boronic acids (Suzuki coupling) or alkenes (Heck coupling) can be employed to introduce new aryl or vinyl groups, respectively. d-nb.infonih.gov These reactions offer a versatile strategy for elaborating the structure of the phenyl substituent. acs.orgnih.gov

A variety of substituted benzofurans have been synthesized using palladium-catalyzed cross-coupling reactions, highlighting the broad applicability of this methodology. acs.orgnih.gov For example, the Sonogashira coupling of iodobenzene (B50100) derivatives with terminal alkynes has been successfully employed in the synthesis of complex benzofuran derivatives. jst.go.jp

Table 1: Examples of Cross-Coupling Reactions on Related Benzofuran Systems

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 2-(Phenylethynyl)phenol (B13115910) | orgsyn.org |

| o-Halo-phenols | Alkynes | Polymer-bound Pd(II) complex | Benzo[b]furan derivatives | d-nb.info |

| Aryl boronic acid | 2-(2-Formylphenoxy)acetonitriles | Pd(OAc)₂ | Benzoyl-substituted benzofurans | nih.gov |

| 2-(Phenylethynyl)phenol | N-(2-Iodophenyl)-N-methylmethacrylamides | Pd(PPh₃)₄ | Aryl furanylated benzofurans | acs.orgnih.gov |

Functional Group Interconversions on the Phenyl Ring

Beyond cross-coupling, a wide range of functional group interconversions can be performed on the phenyl ring, provided it is appropriately substituted. organic-chemistry.org For example, a nitro group can be reduced to an amino group, which can then be further modified. A carboxyl group can be converted to an ester, amide, or alcohol. These transformations allow for the fine-tuning of the molecule's properties and the introduction of diverse functionalities. The choice of reagents and reaction conditions is crucial to ensure compatibility with the other functional groups present in the molecule, particularly the benzofuran core and the ethenyl bridge. organic-chemistry.org

Radical Reactions of the Benzofuran, 2-(1-phenylethenyl)- Framework

The benzofuran framework, particularly when substituted with reactive moieties like the 1-phenylethenyl group, is amenable to various radical-mediated transformations. These reactions often proceed through the formation of key radical intermediates, leading to the construction of functionalized benzofuran derivatives. Many of these methodologies utilize precursors such as phenol-linked 1,6-enynes, which bear a structural resemblance to the 2-(1-phenylethenyl)benzofuran core.

Visible-light-induced tandem cyclization of 1,6-enynes with disulfides offers a metal-free pathway to functionalized benzofurans. researchgate.netmdpi.com In a typical reaction, a photocatalyst, such as Mes-Acr-Me⁺ClO₄⁻, facilitates the reaction in a solvent like N-methyl pyrrolidone (NMP) under blue LED irradiation in an air atmosphere. researchgate.net This method demonstrates broad functional group tolerance, yielding the desired products in good yields. researchgate.netmdpi.com The mechanism is believed to involve the generation of radical intermediates that undergo cyclization. mdpi.com

Another metal-free approach involves the radical 5-exo-dig cyclization of phenol-linked 1,6-enynes. nih.gov This reaction can be initiated by reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and t-butyl nitrite (B80452) (tBuONO) under an oxygen atmosphere to produce carbonylated benzofurans. nih.govthieme-connect.de The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl ring of the enyne. thieme-connect.de

Furthermore, a radical addition cascade cyclization of oxygen-linked 1,6-enynes with dimethyl sulfoxide (B87167) (DMSO) provides access to methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions. acs.orgnih.gov The interaction of ammonium (B1175870) iodide (NH₄I) and DMSO generates a sulfur-containing radical, which initiates a radical addition to the double bond of the 1,6-enyne, followed by an intramolecular 5-exo-dig cyclization. acs.orgnih.gov

Transition-metal-free intermolecular radical coupling reactions have also been developed for the synthesis of 3-substituted benzofurans. nih.gov In one such method, heteroatom anions (derived from phosphines, thiols, and anilines) act as super-electron-donors (SEDs) to initiate radical formation from 2-iodophenyl allenyl ether substrates. nih.gov This is followed by a radical coupling process to yield 3-functionalized benzofuran products in moderate to excellent yields. nih.gov

The following table summarizes selected radical reactions leading to functionalized benzofuran frameworks.

| Starting Material(s) | Reagents and Conditions | Product Type | Yield (%) |

| 1,6-Enyne, Disulfide | Mes-Acr-Me⁺ClO₄⁻, blue LED, NMP, rt, air | Functionalized benzofuran | Good |

| Phenol-linked 1,6-enyne | TEMPO, tBuONO, O₂ | Carbonylated benzofuran | - |

| Oxygen-linked 1,6-enyne, DMSO | NH₄I | Methylsulfonylated and carbonylated benzofuran | Moderate to High |

| 2-Iodophenyl allenyl ether, Heteroatomic compound (H-X) | Strong base (e.g., LDA) | 3-Substituted benzofuran | Moderate to Excellent |

Functionalization at Specific Ring Positions (e.g., C2, C3)

The benzofuran core can be selectively functionalized at the C2 and C3 positions through various synthetic methodologies, including C-H functionalization and cyclization strategies. The C2 position is characterized by its acidic proton, while the C3 position is more nucleophilic. hw.ac.uk

C2-Functionalization:

Direct C2-alkylation of benzofurans can be achieved via a copper(I)-catalyzed radical pathway. hw.ac.uk This reaction utilizes activated secondary and tertiary alkyl halides in the presence of copper(I) iodide, a tridentate ligand like tris(2-pyridylmethyl)amine (B178826) (TPMA), and a base such as 2,4,6-collidine. hw.ac.uk Copper-catalyzed direct C2-benzylation of indoles with alkylarenes has also been developed, suggesting potential applicability to benzofurans. acs.org

C3-Functionalization:

A variety of methods exist for the functionalization of the C3 position. Transition-metal-free cross-dehydrogenative coupling of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols using di-t-butyl peroxide (DTBP) as an oxidant allows for the creation of all-carbon quaternary centers at the C3 position. rsc.orgrsc.org

Palladium-catalyzed C-H arylation is another powerful tool for C3-functionalization. mdpi.com For instance, benzofuran-2-carboxamides bearing an 8-aminoquinoline (B160924) directing group can undergo C3-arylation with a range of aryl iodides. mdpi.com

Furthermore, iron(III) chloride (FeCl₃)-mediated intramolecular cyclization of electron-rich α-aryl ketones provides a direct route to 3-functionalized benzofurans through an oxidative aromatic C-O bond formation. researchgate.net

Nickel-catalyzed arylative cyclization of alkyne-tethered phenolic esters can lead to the formation of multisubstituted benzofurans, with functionalization at both the C2 and C3 positions. acs.org Similarly, rhodium(I)-catalyzed enantioselective C-H functionalization and cyclization of enynes can produce 2,3-disubstituted dihydrobenzofurans. rsc.org Gold-catalyzed reactions of o-alkynyl phenols with alcohols or acids in the presence of Selectfluor can also yield benzofuranone products, which are functionalized at the C2 and/or C3 positions. researchgate.net

The table below provides an overview of selected methods for the functionalization of the benzofuran ring at the C2 and C3 positions.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C2 | Radical Alkylation | CuI, TPMA, 2,4,6-collidine, activated alkyl halides | C2-alkylated benzofuran |

| C3 | Cross-Dehydrogenative Coupling | DTBP, toluenes/phenols | 3-Aryl-3-benzyl/phenoxy-benzofuran-2(3H)-one |

| C3 | C-H Arylation | Pd catalyst, 8-aminoquinoline directing group, aryl iodides | C3-arylated benzofuran-2-carboxamide |

| C3 | Oxidative Cyclization | FeCl₃, electron-rich α-aryl ketones | 3-Functionalized benzofuran |

| C2, C3 | Arylative Cyclization | Ni catalyst, alkyne-tethered phenolic esters | 2,3-Disubstituted benzofuran |

Spectroscopic and Structural Characterization of 2 1 Phenylethenyl Benzofuran Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecular structure of 2-(1-phenylethenyl)benzofuran analogs. For instance, in the ¹H NMR spectrum of 2-(phenylethynyl)benzofuran, the protons of the phenyl group and the benzofuran (B130515) core resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. rsc.org Specific signals corresponding to the individual protons can be assigned based on their chemical shifts and coupling constants. For example, the ¹H NMR spectrum of 2-(phenylethynyl)benzofuran shows a multiplet for the aromatic protons between δ 7.26 and 7.62 ppm and a singlet for the furan (B31954) proton at δ 7.06 ppm. rsc.org

In substituted analogs, the chemical shifts of the protons are influenced by the electronic effects of the substituents. For example, the introduction of a methyl group in 2-(p-tolylethynyl)benzofuran results in a characteristic singlet at approximately δ 2.39 ppm for the methyl protons. rsc.org Similarly, trifluoromethylated derivatives exhibit characteristic shifts and couplings that aid in their structural confirmation. beilstein-journals.org

Table 1: Selected ¹H NMR Data for 2-(1-phenylethenyl)benzofuran and Analogs

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| 2-(Phenylethynyl)benzofuran | CDCl₃ | 7.62 (m, 3H), 7.52 (d, 1H), 7.33-7.46 (m, 4H), 7.26-7.33 (m, 1H), 7.06 (d, 1H) rsc.org |

| 2-(p-Tolylethynyl)benzofuran | CDCl₃ | 7.29-7.16 (m, 3H), 6.99 (t, 1H), 2.39 (d, 3H) rsc.org |

| 1-Fluoro-2-(phenylethynyl)benzene | CDCl₃ | 7.71-7.68 (dd, 1H), 7.65-7.60 (m, 2H), 7.46-7.38 (m, 3H) rsc.org |

| 4-(Trifluoromethyl)benzyl methanesulfonate | CDCl₃ | 7.68 (d, 2H), 7.54 (m, 2H), 5.29 (s, 2H), 3.01 (s, 3H) beilstein-journals.org |

This table presents a selection of characteristic proton NMR signals for different analogs, highlighting the impact of substituents on the chemical shifts.

Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of 2-(1-phenylethenyl)benzofuran and its derivatives. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. oregonstate.edulibretexts.org The spectrum of 2-(phenylethynyl)benzofuran, for example, displays distinct signals for the carbons of the benzofuran core, the phenyl group, and the ethynyl (B1212043) linker. rsc.org The quaternary carbons, such as those at the points of substitution and in the alkyne, are typically observed as weaker signals. libretexts.org

The introduction of substituents leads to predictable changes in the ¹³C NMR spectrum. For example, the carbon of a methyl group in 2-(p-tolylethynyl)benzofuran appears at a characteristic upfield shift of around δ 23.47 ppm. rsc.org In contrast, carbons attached to electronegative atoms like oxygen or halogens are shifted downfield. oregonstate.edu The analysis of these shifts, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals, thereby confirming the carbon skeleton of the molecule. ipb.pt

Table 2: Representative ¹³C NMR Data for 2-(1-phenylethenyl)benzofuran Analogs

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| 2-(Phenylethynyl)benzofuran | CDCl₃ | 156.77, 140.63, 133.53, 131.01, 130.35, 129.60, 127.46, 125.16, 123.70, 123.06, 113.45, 113.10, 96.92, 81.55 rsc.org |

| 2-(p-Tolylethynyl)benzofuran | CDCl₃ | 156.70, 141.33, 140.81, 133.44, 131.11, 129.65, 127.31, 125.09, 122.97, 120.58, 113.08, 113.05, 97.15, 80.89, 23.47 rsc.org |

| 1-(Phenylethynyl)-2-(vinyloxy)benzene | CDCl₃ | 157.0, 148.6, 133.5, 131.6, 129.6, 128.5, 128.3, 123.3, 117.2, 114.6, 95.0, 94.1, 84.9 jst.go.jp |

This table showcases the carbon-13 chemical shifts for key analogs, illustrating the method's power in elucidating the carbon framework.

For analogs containing trifluoromethyl (CF₃) groups, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. nih.gov The chemical shift of the fluorine atoms provides direct evidence for the presence and electronic environment of the CF₃ group. For instance, in the ¹⁹F NMR spectrum of 4-(trifluoromethyl)benzyl methanesulfonate, the three equivalent fluorine atoms of the CF₃ group give rise to a sharp singlet at approximately -62.8 ppm. beilstein-journals.org The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can also be observed in high-resolution ¹H NMR spectra, providing further structural confirmation. nih.gov

Table 3: ¹⁹F NMR Data for a Trifluoromethylated Analog Precursor

| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |

| 4-(Trifluoromethyl)benzyl methanesulfonate | CDCl₃ | -62.8 (s, 3F) beilstein-journals.org |

This table provides a specific example of the application of ¹⁹F NMR in the characterization of a precursor to trifluoromethylated benzofuran analogs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. rsc.orgjst.go.jp By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique molecular formula. This is a critical step in confirming the identity of newly synthesized 2-(1-phenylethenyl)benzofuran analogs. For example, the calculated mass for the protonated molecule of 2-(phenylethynyl)benzofuran ([M+H]⁺) is 219.0804, and the experimentally found value is 219.0808, which is in excellent agreement. rsc.org Similar agreements between calculated and found masses have been reported for various other derivatives, providing strong evidence for their proposed structures. jst.go.jpnsf.gov

Table 4: HRMS Data for Selected 2-(1-phenylethenyl)benzofuran Analogs

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 2-(Phenylethynyl)benzofuran | ESI | 219.0804 ([M+H]⁺) | 219.0808 ([M+H]⁺) | rsc.org |

| 2-(p-Tolylethynyl)benzofuran | ESI | 233.0961 ([M+H]⁺) | 233.0962 ([M+H]⁺) | rsc.org |

| 1-(Phenylethynyl)-2-(vinyloxy)benzene | MALDI-TOF | 363.0992 ([M]⁺) | 363.0998 ([M]⁺) | jst.go.jp |

| Methyl 7-methyl-2-(phenylethynyl)benzofuran-4-carboxylate | ESI | 285.0739 ([M+Na]⁺) | 285.0750 ([M+Na]⁺) | nsf.gov |

This table demonstrates the high accuracy of HRMS in determining the molecular formula of various analogs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. In 2-(1-phenylethenyl)benzofuran analogs, characteristic IR absorption bands can be observed for the C-H bonds of the aromatic rings, the C=C bonds of the phenyl and ethenyl groups, and the C-O-C bonds of the benzofuran core. For instance, the IR spectrum of 2-(phenylethynyl)phenol (B13115910) shows a broad absorption band around 3441 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and sharp peaks in the 1600-1450 cm⁻¹ region due to the aromatic C=C stretching vibrations. orgsyn.org The presence of other functional groups in substituted analogs, such as carbonyl (C=O) or nitro (NO₂) groups, will give rise to strong and characteristic absorption bands in the IR spectrum. nih.gov

Table 5: Characteristic IR Absorption Bands for 2-(1-phenylethenyl)benzofuran Analogs

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Alkene C=C Stretch | 1680-1620 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch (ether) | 1300-1000 |

| C≡C Stretch (alkyne) | 2260-2100 |

This table provides a general guide to the expected IR absorption frequencies for the core structure of 2-(1-phenylethenyl)benzofuran analogs.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of 2-(1-phenylethenyl)benzofuran analogs. researchgate.net The UV-Vis absorption spectrum reveals the wavelengths of light that are absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states. jasco-global.com The fluorescence emission spectrum, on the other hand, shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state. core.ac.ukhoriba.com

The absorption and emission maxima are influenced by the extent of conjugation in the molecule and the nature of any substituents. Generally, increased conjugation leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net The solvent polarity can also affect the spectral properties, a phenomenon known as solvatochromism. researchgate.net The study of these properties is important for understanding the potential applications of these compounds in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net For some analogs, two-dimensional fluorescence spectroscopy can be employed for more detailed analysis of complex mixtures or to study interactions with other molecules. nih.gov

Table 6: Photophysical Data for a Representative 2,3-Di(phenylethenyl)benzofuran Derivative in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| n-Hexane | 364 | 406 |

| Acetonitrile (B52724) | 366 | 418 |

This table, adapted from data on a related distyrylbenzofuran, illustrates the influence of solvent polarity on the absorption and emission maxima, demonstrating the solvatochromic effect. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic properties of 2-(1-phenylethenyl)benzofuran analogs are readily probed using UV-Visible absorption spectroscopy, which reveals the energies of electronic transitions within the molecule. The absorption spectra of these compounds are characterized by transitions of n- or π-electrons to the π*-excited state, typically occurring in the 200–700 nm range. tanta.edu.eg These transitions are influenced by the presence of unsaturated groups, known as chromophores, which provide the π-electrons. tanta.edu.eg

For instance, a series of linear benzofuran derivatives with vinylene or cyanovinylene linkages exhibit distinct absorption maxima. One study showed that a benzofuran derivative displayed two absorption maxima at 374 nm and 355 nm, with a shoulder at 338 nm, indicating a well-defined vibronic structure. acs.org The introduction of substituents on the phenylethenyl or benzofuran moieties can lead to shifts in the absorption bands. For example, in a series of 2,3-di(phenylethenyl)benzofuran derivatives, a red shift in the absorption spectra was observed in the order of H < Cl < OCH3 < NH2. researchgate.net This shift is attributed to the electronic effects of the substituents on the π-conjugated system.

The intensity of absorption is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength. elte.hu The transitions observed are primarily of a π → π* nature and are influenced by the "polyenic" character of the molecule, with transitions polarized along the polyene axis. researchgate.net

Table 1: UV-Visible Absorption Data for Selected 2-(1-phenylethenyl)benzofuran Analogs

| Compound | Substituent (X) | Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|---|

| 1 | H | Chloroform | 374, 355 | acs.org |

| 2 | Cl | n-hexane | ~372 | researchgate.net |

| 3 | OCH3 | n-hexane | ~374 | researchgate.net |

| 4 | NH2 | n-hexane | ~376 | researchgate.net |

Note: This table is populated with representative data from the cited literature and is not exhaustive.

Fluorescence Emission Spectroscopy and Quantum Yields

Fluorescence spectroscopy provides insights into the de-excitation pathways of the electronically excited molecules. 2-(1-phenylethenyl)benzofuran analogs often exhibit strong fluorescence, making them promising candidates for applications in optoelectronics. nih.gov The fluorescence quantum yield (Φfl), which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of the emission process.

The vinylene derivatives of benzofuran have been reported to have consistently high fluorescence quantum yields, often exceeding 50% in both solution and the crystalline state. nih.gov However, the introduction of a cyanovinylene group can lead to a significant decrease in fluorescence in solution (Φfl < 2%), a phenomenon that can be reversed in the solid state, demonstrating aggregation-induced emission enhancement. nih.gov For example, one study reported a 15-fold increase in emission for cyanovinylene benzofurans in the solid state. nih.gov

The emission spectra of these compounds can also exhibit well-defined vibronic structures. A particular benzofuran derivative showed a structured emission spectrum with a maximum at 374 nm and a shoulder at 396 nm. acs.org The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the structural relaxation in the excited state. Moderate Stokes shifts of around 3300 cm⁻¹ have been observed for some luminogens, suggesting a rigid system with limited rotation around the benzofuran–vinyl bond. acs.org

Table 2: Fluorescence Data for Selected 2-(1-phenylethenyl)benzofuran Analogs

| Compound | State | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_fl) | Reference |

|---|---|---|---|---|---|

| Vinylene Derivative | Solution (Chloroform) | 350 | 374 | >50% | acs.orgnih.gov |

| Vinylene Derivative | Crystal | 350 | - | >50% | nih.gov |

| Cyanovinylene Derivative | Solution (Chloroform) | 380 | - | <2% | nih.gov |

| Cyanovinylene Derivative | Crystal | 420 | - | ~30% (enhanced) | nih.gov |

Note: This table presents generalized data based on findings for classes of derivatives.

Solvatochromic Behavior and Solvent Effects on Photophysics

The photophysical properties of 2-(1-phenylethenyl)benzofuran analogs can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. nih.gov Changes in solvent polarity can affect both the absorption and emission spectra, providing insights into the electronic structure and dipole moments of the molecule in its ground and excited states. rsc.org

In general, a bathochromic (red) shift in the absorption and fluorescence spectra is observed as the solvent polarity increases. rsc.org This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. rsc.org This behavior is often associated with intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.netrsc.org

Studies on related chalcone (B49325) derivatives have shown that the solvatochromic shifts can be used to experimentally determine the ground and excited state dipole moments using various theoretical models like the Lippert-Mataga and Bakhshiev equations. rsc.orgresearchgate.net The analysis of solvatochromic data using multi-parameter approaches, such as the Kamlet-Taft and Catalán solvent scales, can further elucidate the nature of solute-solvent interactions, distinguishing between nonspecific and specific interactions. nih.gov For some systems, it has been found that solvent dipolarity and polarizability play a significant role in their solvatochromic behavior. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing crucial information about molecular geometry, conformation, and intermolecular interactions in the solid state. azolifesciences.com

Single-Crystal X-ray Diffraction for Molecular Geometry and Configuration

Single-crystal X-ray diffraction studies have been instrumental in elucidating the molecular structures of 2-(1-phenylethenyl)benzofuran analogs. These studies confirm the connectivity of atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. azolifesciences.com The data obtained from X-ray crystallography can validate theoretical calculations of molecular geometries. nih.gov

For example, diffraction studies on a series of benzofuran derivatives have confirmed their configurations in the solid state and revealed the dihedral angles between the vinyl and phenyl planes. acs.org In some cases, the benzofuran and phenyl rings are found to be nearly coplanar, while in others, there is a significant twist. For instance, in one derivative, the benzofuran and bromophenyl rings were inclined to one another by 10.60°. nih.gov The conformation about the C=C double bond is also determined, which is typically found to be in the E configuration. nih.gov

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions, which can significantly influence the solid-state properties of the material. mdpi.com X-ray crystallography allows for the detailed analysis of these interactions, such as hydrogen bonds, π-π stacking, and other weaker contacts. acs.orgrsc.org

In some 2-(1-phenylethenyl)benzofuran analogs, intermolecular interactions occur at distances less than 3.5 Å, corresponding to lateral contacts between the phenyl and benzofuran moieties. acs.org While some derivatives exhibit π-stacking, others show only lateral contacts. nih.gov For instance, in one case, molecules were found to pack into columns with no perfect cofacial overlap. acs.org The presence and nature of these interactions are crucial as they can affect the emission properties of the material in the solid state. nih.gov For example, intermolecular contacts can suppress non-radiative decay pathways by restricting molecular motion, leading to enhanced emission. nih.gov

Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be different in the solid state compared to the gas phase or in solution. X-ray crystallography provides a snapshot of the preferred conformation in the solid state. acs.org

For 2-(1-phenylethenyl)benzofuran analogs, the planarity of the molecule is a key conformational feature. The planes described by the aromatic rings and the vinylene linker have been found to be largely coplanar in the solid state, a finding that is often consistent with gas-phase DFT calculations. nih.gov However, subtle structural differences, such as the introduction of a nitrile group, can have a significant impact on the supramolecular arrangement and, consequently, the crystal packing. acs.orgnih.gov The rigidity of the fused phenyl-furan structure in the benzofuran moiety contributes to its high emissive properties. nih.gov

Electrochemical Characterization Techniques

The electrochemical behavior of benzofuran derivatives provides critical insights into their electronic properties, reactivity, and potential applications in materials science and electronics. Techniques such as cyclic voltammetry are employed to probe the redox characteristics, including the ease of oxidation or reduction, while Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize paramagnetic intermediates, such as radical ions, that are formed during these electrochemical processes.

Cyclic Voltammetry for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. nih.govmdpi.com It involves scanning the potential of a working electrode linearly with time between two set values while measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of electron transfer processes. nih.gov For a given compound, the potential at which an oxidation or reduction peak occurs (anodic peak potential, Epa, or cathodic peak potential, Epc) is characteristic of the species and indicates the energy required to remove or add an electron, respectively. ncert.nic.in Low oxidation potentials are associated with a greater facility for a molecule to donate an electron and thus act as an antioxidant or an electron-donating material. mdpi.com

While specific cyclic voltammetry data for 2-(1-phenylethenyl)benzofuran is not extensively detailed in the surveyed literature, studies on analogous benzofuran structures provide insight into the expected electrochemical behavior. The benzofuran scaffold can undergo both oxidation and reduction, depending on the substituents and the experimental conditions.

For instance, studies on the electrochemical oxidation of various phenolic precursors to form benzofuran rings show that the initial oxidation potential is highly dependent on the phenol (B47542) substituent. rsc.orgrsc.org The subsequent electrochemical behavior of the formed benzofuran derivative is then influenced by its unique substitution pattern. Research on benzofuran-2-one derivatives, which possess a carbonyl group on the furan ring, has been conducted to evaluate their antioxidant capacity using cyclic voltammetry. mdpi.com The oxidation potentials for these compounds were measured in both aqueous and organic (acetonitrile) media, demonstrating the influence of the solvent on the electrochemical response. The process is typically irreversible, indicating that the initial radical cation formed upon oxidation undergoes rapid subsequent chemical reactions. mdpi.com

The table below presents the oxidation peak potentials for a series of benzofuran-2-one analogs, illustrating how structural modifications affect their ease of oxidation.

Table 1: Oxidation Peak Potentials (Epox) of Selected Benzofuran-2-one Analogs Data sourced from cyclic voltammetry experiments in acetonitrile with a glassy carbon working electrode and an SCE reference electrode. mdpi.com

| Compound | Oxidation Peak Potential (Epox) in MeCN (V vs. SCE) |

| 5,7-di-tert-butyl-3-phenylbenzofuran-2(3H)-one | 1.44 |

| 5,7-di-tert-butyl-3-methylbenzofuran-2(3H)-one | 1.62 |

| 3-(4-methoxyphenyl)benzofuran-2(3H)-one | >1.8 |

| 3-(4-hydroxyphenyl)benzofuran-2(3H)-one | 1.15 |

| 3,3-diphenylbenzofuran-2(3H)-one | >1.8 |

| Trolox (Reference Antioxidant) | 1.08 |

Similarly, studies on the electrochemical reduction of 2-acetylbenzofuran (B162037) derivatives show that the carbonyl group is reduced in an irreversible, diffusion-controlled process to form a secondary alcohol. researchgate.net For 2-(1-phenylethenyl)benzofuran, the extended π-conjugation from the phenylethenyl group at the 2-position is expected to influence its redox potentials significantly. The vinyl group in conjugation with both the benzofuran system and the phenyl ring would likely lower the oxidation potential compared to unsubstituted benzofuran, making it more susceptible to oxidation to form a radical cation. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. byjus.com It is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. georgetown.edu The resulting ESR spectrum provides information about the structure, environment, and distribution of the unpaired electron within the molecule. byjus.com

In the context of electrochemistry, ESR spectroscopy is an invaluable tool for the direct detection and characterization of radical intermediates generated at an electrode surface during a redox reaction. acs.org By coupling an electrochemical cell directly within the ESR spectrometer (an in-situ experiment), one can apply a specific potential to generate radicals and simultaneously record their ESR spectrum. researchgate.net This provides definitive proof of a radical-mediated mechanism.

For a molecule like 2-(1-phenylethenyl)benzofuran, one-electron oxidation, as observed by cyclic voltammetry, would generate the corresponding radical cation. researchgate.net This species, having an unpaired electron, would be ESR-active.

R → R•+ + e- (Electrochemical Oxidation)

The ESR spectrum of this radical cation would consist of a complex pattern of lines (hyperfine splitting) due to the interaction of the unpaired electron with the magnetic nuclei (protons, ¹H) in the molecule. researchgate.net The magnitude of the splitting (hyperfine coupling constant) is proportional to the spin density at that nucleus, providing a detailed map of the unpaired electron's delocalization across the entire π-system of the 2-(1-phenylethenyl)benzofuran structure. This information is crucial for understanding the reactivity of the radical cation. For example, studies on the photoinduced electron transfer of 2-vinylbenzofurans confirm that they are oxidized to a radical cation, which then undergoes subsequent cycloaddition reactions. researchgate.net An ESR study would allow for the direct observation of this key intermediate.

While specific ESR studies on electrogenerated radicals of 2-(1-phenylethenyl)benzofuran are not prominent in the reviewed literature, the technique has been successfully applied to other heterocyclic systems, such as nitrothiophenes, to identify the structure of their radical anions formed upon electrochemical reduction. researchgate.net A similar experimental approach would be highly informative for elucidating the electronic structure and subsequent reaction pathways of the 2-(1-phenylethenyl)benzofuran radical cation.

Mechanistic Investigations of Reactions Involving 2 1 Phenylethenyl Benzofuran

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of benzofuran (B130515) derivatives often involves intricate catalytic cycles and reaction pathways. For instance, palladium-catalyzed reactions are frequently employed. A proposed mechanism for the synthesis of certain benzofuran derivatives involves the oxidative addition of a palladium catalyst to an aryl halide, followed by an intramolecular Heck reaction to form an intermediate. This intermediate then coordinates with a phenol (B47542), leading to the final product. nih.gov

Gold-catalyzed reactions also play a significant role. In the cycloisomerization of 2-alkynylphenols to benzofurans, a gold(III) complex, formed in situ, is often the catalytically active species. acs.org The reaction proceeds efficiently with an equimolar loading of the precatalyst and an acid additive under ambient conditions. acs.org While some reduction of the gold center can occur, the Au(III) species generally remains the dominant active catalyst throughout the reaction. acs.org

Furthermore, bimetallic catalytic systems, such as those involving gold and silver, have been developed for the synthesis of 3-alkynyl benzofurans from phenols. These reactions proceed through a dual catalytic cycle that combines C-H alkynylation of the phenol and subsequent oxy-alkynylation of the newly introduced triple bond, highlighting the unique redox properties and carbophilic π-acidity of gold. nih.gov

In some cases, the reaction pathway can be influenced by the choice of catalyst and reaction conditions. For example, the reaction of o-alkynylphenols can be directed towards the formation of benzofuranones using a gold(I) catalyst in the presence of Selectfluor. Interestingly, these benzofuranones can also be synthesized from benzofurans without a gold catalyst under different conditions. researchgate.net

The following table summarizes various catalytic systems and their proposed reaction pathways for the synthesis of benzofuran derivatives.

| Catalyst System | Reactants | Product | Proposed Pathway |

| Palladium-tetrakis(triphenylphosphine) nih.gov | 2-(phenylethynyl)phenol (B13115910), N-(2-iodophenyl)-N-methylmethacrylamides | Substituted benzofuran | Oxidative addition, intramolecular Heck reaction, coordination with phenol. nih.gov |

| Mes-NHC-propyl-NTs-AuCl2 / MsOH acs.org | 2-Alkynylphenols | Benzofurans | In situ formation of an active Au(III) catalytic species. acs.org |

| Ph3PAuCl / AgNTf2 nih.gov | Phenols, Alkynylbenziodoxoles | 3-Alkynyl benzofurans | Dual catalytic cycle involving C-H alkynylation and oxy-alkynylation. nih.gov |

| Gold(I) / Selectfluor researchgate.net | o-Alkynyl phenols | Benzofuranones | Gold-catalyzed cycloisomerization. researchgate.net |

Characterization of Intermediate Species

The identification and characterization of intermediate species are crucial for substantiating proposed reaction mechanisms. In reactions involving 2-(1-phenylethenyl)benzofuran and related compounds, various types of intermediates, including radical, metal-coordinated, and carbocationic species, have been implicated.

Radical Intermediates in Cyclization Reactions

Radical cyclization reactions offer a powerful tool for the synthesis of benzofuran derivatives. In a metal-free approach, the cyclization of phenol-linked 1,6-enynes can be initiated to form carbonylated benzofurans. thieme-connect.denih.gov This process involves the generation of radical intermediates under an oxygen atmosphere with the aid of TEMPO and t-BuONO. thieme-connect.de

Another example involves the use of heteroatom anions as super-electron-donors to initiate radical reactions. In the reaction of 2-iodophenyl allenyl ethers, a heteroatom anion transfers an electron to the substrate, generating a phenyl radical. This radical then undergoes cyclization with the allenyl group to form a benzofurylmethyl radical, which subsequently couples with a heteroatom-centered radical to yield the final product. nih.gov This method has been successfully applied to synthesize benzofurylethylamines, where a 2-azaallyl anion acts as a one-electron reductant. thieme-connect.de

The table below details examples of radical intermediates in benzofuran synthesis.

| Reaction Type | Starting Material | Radical Intermediate(s) |

| Metal-free radical cyclization thieme-connect.denih.gov | Phenol-linked 1,6-enynes | Vinylic and other radical species |

| Radical reaction with super-electron-donors nih.gov | 2-Iodophenyl allenyl ether | Phenyl radical, benzofurylmethyl radical |

| Cascade radical cyclization thieme-connect.de | Iodoaryl allenyl ethers | Aryl radical, benzylic radical |

Metal-Coordination Complexes in Catalytic Processes

Coordination complexes are central to many catalytic transformations in organic synthesis. ijarst.in In the context of benzofuran synthesis, various metal complexes have been identified or proposed as key intermediates.

Palladium-based catalysts are widely used. For instance, the synthesis of benzofuran derivatives from 2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamides is proposed to proceed through a palladium intermediate formed after oxidative addition and cyclization. nih.govacs.org Similarly, palladium PEPPSI complexes have been effectively used in domino Sonogashira coupling/cyclization reactions to produce benzofurans. researchgate.net

Gold complexes are also prevalent. The cycloisomerization of 2-(phenylethynyl)phenol can be catalyzed by in situ generated Au(III) complexes. acs.org In other systems, bimetallic gold-silver species are suggested to be involved in the catalytic cycle. nih.gov

Nickel-catalyzed reactions have also been explored. The synthesis of benzofuran derivatives can proceed via a nickel intermediate generated by the reduction of a nickel salt with zinc powder, followed by oxidative addition. nih.govacs.org

The following table provides examples of proposed metal-coordination complexes in benzofuran synthesis.

| Metal | Ligand/Precatalyst | Proposed Intermediate | Reaction Type |

| Palladium nih.govacs.org | Tetrakis(triphenylphosphine) | Palladium-coordinated intermediate after oxidative addition and cyclization | Aryl furanylation |

| Gold acs.org | Mes-NHC-propyl-NTs-AuCl2 | In situ formed Au(III) complex | Cycloisomerization |

| Nickel nih.govacs.org | 1,10-phenanthroline | Nickel intermediate after reduction and oxidative addition | Synthesis of benzofuran derivatives |

| Gold/Silver nih.gov | Ph3PAuCl/AgNTf2 | Bimetallic gold-silver species | C-H alkynylation/oxy-alkynylation |

| Palladium researchgate.net | PEPPSI complexes | Palladium(II) mesoionic carbene complexes | Domino Sonogashira coupling/cyclization |

Carbocationic Intermediates in Cyclization

Carbocationic intermediates are often involved in acid-catalyzed cyclization reactions. The synthesis of fused-benzofurans from diynols and 1,3-dicarbonyl compounds in the presence of BF3·OEt2 is proposed to proceed through a propargyl carbocation intermediate. rsc.org This intermediate is attacked by the dicarbonyl compound, leading to a series of cyclization and isomerization steps. rsc.org

In another example, the BF3·OEt2 catalyzed reaction of propargyl alcohols with N-sulfonylhydrazones is believed to generate an allenic carbocation intermediate, which is then trapped by the nucleophile. rsc.org The electronic nature of substituents on the aromatic rings can significantly influence the stability of these carbocationic intermediates and, consequently, the reaction outcome. For instance, electron-donating groups on an aryl ring can stabilize a carbocation and facilitate subsequent reactions like Friedel-Crafts alkylation. rsc.org

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rate-determining steps of a reaction and for optimizing reaction conditions. In the context of 2-(1-phenylethenyl)benzofuran chemistry, kinetic analysis can shed light on the roles of catalysts, reagents, and reaction parameters.

For the gold-catalyzed cycloisomerization of 2-alkynylphenols, NMR monitoring of the reaction kinetics has suggested that the in situ formed Au(III) complex is the catalytically active species. acs.org The rate of this reaction is influenced by the electronic properties of the substituents on the phenyl ring of the alkyne. Electron-donating groups, such as a 4-methoxy group, enhance the reaction rate, while electron-withdrawing groups, like 4-fluoro or 4-trifluoromethyl, slow it down. acs.org

In the gold-catalyzed oxyboration of o-alkynylphenols, initial-rate kinetic experiments using 1H NMR spectroscopy have been employed to determine the reaction order with respect to the substrate, gold catalyst, and counterion. nih.gov These studies are crucial for elucidating the kinetic relevance of proposed intermediates. nih.gov

Stereochemical Pathway Determination in Asymmetric Syntheses

The development of asymmetric syntheses to control the stereochemistry of products is a major goal in organic chemistry. For reactions involving 2-(1-phenylethenyl)benzofuran and its precursors, determining the stereochemical pathway is key to achieving high enantioselectivity.

In the enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes, a chiral Cu(II)/Box catalyst is used to achieve high levels of enantioselectivity. chinesechemsoc.org Mechanistic studies suggest a pathway involving electrophilic dearomatization to generate an intermediate, followed by debromination via an SRN1 mechanism and subsequent cross-coupling of diradical species. chinesechemsoc.org A stereochemical model has been proposed where noncovalent interactions between the catalyst and substrates dictate the facial selectivity of the attack, leading to the observed enantiomeric excess. chinesechemsoc.orgsnnu.edu.cn

Asymmetric intramolecular hydroamination cyclization of N-(ortho-tert-butylphenyl)-2-(phenylethynyl) aniline, catalyzed by a palladium complex with a chiral ligand like (R)-SEGPHOS, can produce atropisomeric indoles with N-C axial chirality. nih.gov The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center during the key bond-forming steps. nih.gov

The understanding of these stereochemical pathways, often elucidated through a combination of experimental results and computational modeling, is crucial for the rational design of more efficient and selective asymmetric catalysts. snnu.edu.cn

Computational Chemistry and Theoretical Studies on 2 1 Phenylethenyl Benzofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to analyze various aspects of 2-(1-phenylethenyl)benzofuran and related compounds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-phenylbenzofuran (B156813) and its derivatives, DFT methods like B3LYP and PBE with basis sets such as 6-31G(d,p) have been employed to predict their geometric structures. physchemres.org The calculated bond lengths and angles often show good agreement with experimental data obtained from X-ray crystallography. physchemres.org For instance, in a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran (B130515) and phenyl rings was calculated to be nearly planar, indicating a pseudo-planar geometry. physchemres.org

Conformational analysis of related, more complex systems like 2,3-di(phenylethenyl)benzofuran derivatives has also been performed using both DFT and Hartree-Fock (HF) ab initio methods. researchgate.net These studies investigate the different possible spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net It has been observed that DFT/B3LYP calculations tend to yield more planar conformations compared to HF methods for similar molecules. researchgate.net The planarity of the molecule is crucial as it influences the extent of π-conjugation, which in turn affects the electronic and optical properties.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for 2-phenylbenzofuran

| Parameter | Calculated (GGA-PBE) | Calculated (BVP86) | Calculated (meta-GGA-TPSS) | Experimental |

| Dihedral Angle (°) | 0.27 | 0.29 | 0.27 | - |

| Bond Lengths (Å) | ||||

| O1-C2 | 1.38 | 1.38 | 1.38 | 1.37 |

| C2-C9 | 1.46 | 1.46 | 1.46 | 1.45 |

| C9-C10 | 1.34 | 1.34 | 1.34 | 1.33 |

| **Bond Angles (°) ** | ||||

| O1-C2-C9 | 110.5 | 110.5 | 110.5 | 110.6 |

| C2-C9-C10 | 129.1 | 129.1 | 129.1 | 129.3 |

Data sourced from a study on 2-phenylbenzofuran derivatives. physchemres.org

The electronic properties of 2-(1-phenylethenyl)benzofuran systems are often analyzed by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap. nih.govjmaterenvironsci.com For a series of linear benzofuran derivatives, gas-phase DFT calculations were performed to evaluate their electronic properties. acs.org The HOMO and LUMO energy levels were calculated from the fully optimized geometries. acs.org The distribution of these frontier orbitals provides insight into the electron-donating and electron-accepting capabilities of different parts of the molecule. researchgate.net In many conjugated systems, the HOMO is typically localized on the electron-rich parts, while the LUMO resides on the electron-deficient regions.

Table 2: Calculated HOMO-LUMO Energies and Band Gaps for Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-phenylbenzofuran | -5.89 | -1.79 | 4.10 |

| Derivative A | -6.01 | -2.15 | 3.86 |

| Derivative B | -5.75 | -1.55 | 4.20 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. nih.govjmaterenvironsci.com

Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their UV-Vis absorption and fluorescence spectra. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the absorption spectrum. researchgate.net

For derivatives of 2,3-di(phenylethenyl)benzofuran, electronic spectra have been calculated using methods like CS INDO S-CI, which often show good agreement with experimental absorption bands. researchgate.netresearchgate.net The calculations can predict shifts in the absorption maxima (λ_max) due to different substituents on the molecular framework. researchgate.net Similarly, by optimizing the geometry of the first singlet excited state (S1), it is possible to predict the fluorescence emission spectrum. researchgate.net The difference between the absorption and emission maxima gives the Stokes shift, which is related to the structural relaxation of the molecule in the excited state. acs.org

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving benzofuran derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including intermediates and transition states. researchgate.net For example, in the synthesis of spiropyrazolines from the reaction of nitrilimines with thioaurones (related to benzofuranones), DFT calculations at the B3LYP/6-311G(d,p) level were used to understand the regioselectivity of the reaction. researchgate.net

Transition state analysis helps to determine the energy barrier (activation energy) of a reaction, which is crucial for understanding its kinetics. The electron localization function (ELF) topological analysis, often used in conjunction with DFT, can confirm the mechanism of cycloaddition reactions. researchgate.net

Ab Initio Methods for Electronic Structure and Excited States

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net The Hartree-Fock (HF) method is a fundamental ab initio approach that has been used to study the ground electronic state geometries of 2,3-di(phenylethenyl)benzofuran derivatives. researchgate.net While DFT methods are generally more common for larger systems due to their computational efficiency, ab initio methods like HF can provide a valuable comparison. researchgate.net

For studying excited states, more advanced ab initio methods are often required. While not explicitly detailed for 2-(1-phenylethenyl)benzofuran in the provided context, methods like Configuration Interaction (CI) and Møller-Plesset perturbation theory (MP2) are standard ab initio techniques for obtaining accurate electronic structures and excited state properties. jmaterenvironsci.com

Molecular Quantum Mechanics Approaches

Molecular quantum mechanics encompasses the broad application of quantum theory to understand molecular properties and behavior. researchgate.netscholars.direct This field provides the theoretical foundation for all the computational methods discussed, including DFT and ab initio calculations. scholars.directsouthampton.ac.uk The study of 2,3-di(phenylethenyl)benzofuran derivatives has been approached through a combination of theoretical and experimental methods, falling under the umbrella of molecular quantum mechanics. researchgate.net These approaches aim to connect the quantum mechanical properties of a molecule, such as its electronic structure and energy levels, to its macroscopic properties, like its absorption and emission spectra. researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry

Organic Semiconductors and Optoelectronic Devices

The π-conjugated framework of Benzofuran (B130515), 2-(1-phenylethenyl)- and its derivatives is central to their function in organic semiconductors and optoelectronic devices. The ability to engineer this conjugation and influence intermolecular interactions through strategic molecular design allows for the fine-tuning of their electronic and light-emitting properties.

Design Principles for Enhanced Conjugation and π-Stacking

Effective charge transport in organic semiconductors relies on maximizing orbital overlap between adjacent molecules. For derivatives of Benzofuran, 2-(1-phenylethenyl)-, this is achieved through the strategic design of molecular structures that promote extended π-conjugation and favorable π-stacking.

The planarity of the molecular backbone is a critical factor. A more planar structure, where the benzofuran, phenylethenyl, and any additional aromatic substituents lie in the same plane, leads to a more delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for charge injection and transport. Theoretical calculations, such as those using gas-phase DFT, have confirmed that the aromatic and vinylene components of similar luminogens tend to be coplanar in their optimized geometries. acs.org

Intermolecular π-π stacking is another crucial aspect. The arrangement of molecules in the solid state significantly impacts the bulk electronic properties of the material. For instance, in some benzofuran-phenyl cyanovinylene derivatives, π-stacking has been observed, which can facilitate intermolecular charge hopping. acs.org Conversely, the absence of π-stacking in other vinylene derivatives, where only lateral contacts involving the benzofurans are present, can lead to different material properties. acs.org The introduction of bulky substituents can be used to control the degree of π-stacking, preventing excessive aggregation that can sometimes quench fluorescence.

Photophysical Property Modulation for Light-Emitting Materials and Fluorophores

The inherent fluorescence of the benzofuran moiety makes Benzofuran, 2-(1-phenylethenyl)- and its derivatives promising candidates for light-emitting materials and fluorophores. nih.gov Their photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yields, can be precisely modulated through chemical modifications.

The fused phenyl-furan structure of benzofuran provides a rigid and highly emissive core. nih.gov The emission efficiency and wavelength of these π-conjugated materials in the solid state are highly dependent on their molecular structures and the intermolecular interactions between neighboring molecules. nih.gov For example, modifying the luminogen structure affects both the absorption and emission spectra. nih.gov

Introducing electron-donating or electron-withdrawing groups to the aromatic rings can significantly alter the electronic distribution within the molecule, leading to shifts in the emission color. This strategy allows for the creation of a palette of fluorophores spanning the visible spectrum. For instance, studies on similar 2,3-di(phenylethenyl)benzofuran derivatives have shown that substituents on the phenyl rings cause a red shift in the absorption and emission spectra in the order of H < Cl < OCH₃ < NH₂. researchgate.net

Furthermore, the environment surrounding the molecule, such as the polarity of the solvent, can influence its photophysical behavior. Some benzofuran derivatives exhibit solvatochromism, where the emission color changes with solvent polarity, indicating a change in the dipole moment upon photoexcitation. This property is particularly useful for developing chemical sensors. The rigid nature of the benzofuran-vinyl system can lead to a moderate Stokes shift, which is the difference between the absorption and emission maxima. acs.org

The solid-state emission of these materials is a key area of interest. While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, some benzofuran derivatives exhibit aggregation-induced emission (AIE) or solid-state emission enhancement. nih.gov This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated or solid state, which suppresses non-radiative decay pathways and enhances fluorescence. For example, the solid-state emission enhancement of certain cyanovinylene benzofurans is partly due to intermolecular contacts that suppress excited-state deactivation through molecular motion. nih.gov

| Compound Family | Key Structural Feature | Impact on Photophysical Properties | Reference |

| Vinylene Derivatives | Lateral contacts, no π-stacking | Consistently high fluorescence quantum yields (>50%) in solution and crystal state. | acs.org |

| Cyanovinylene Derivatives | Weak emission in solution (Φfl < 2%) | ~15-fold increase in emission in the solid state due to restricted molecular motion. | nih.gov |

| Bisbenzofuran & Benzofuran-phenyl cyanovinylene | π-stacking observed | Influences solid-state packing and electronic coupling. | acs.org |

Applications in Sensors and Display Technologies

The tunable photophysical properties of Benzofuran, 2-(1-phenylethenyl)- derivatives make them suitable for applications in sensors and display technologies. Their high fluorescence quantum yields and stability are particularly advantageous for organic light-emitting diodes (OLEDs). By incorporating these compounds as the emissive layer in an OLED device, it is possible to generate bright and efficient light. The ability to tune the emission color through chemical modification allows for the creation of red, green, and blue pixels, the essential components of full-color displays.

In the realm of chemical sensors, the sensitivity of the fluorescence of these compounds to their local environment is exploited. For example, a sensor for a specific analyte could be designed where the binding of the analyte to the benzofuran derivative causes a change in its fluorescence intensity or color. This change can be readily detected, providing a signal for the presence of the analyte. The development of chemiresistive sensors using related polymer composites also highlights the potential for these materials in detecting various chemical species.

Conducting Polymers and Polymerization of Benzofuran, 2-(1-phenylethenyl)- Monomers

The vinyl group in Benzofuran, 2-(1-phenylethenyl)- allows it to act as a monomer in polymerization reactions, leading to the formation of polybenzofurans. These polymers can exhibit interesting electrical and optical properties, making them relevant for applications in conducting polymers and other advanced materials.

Cationic Polymerization Pathways and Control of Molecular Weight

Benzofuran and its derivatives can undergo cationic polymerization due to their vinyl ether- and styrene-like structures. nih.gov This type of polymerization is initiated by a cationic species, which attacks the electron-rich double bond of the monomer. The resulting carbocationic propagating species then adds to another monomer unit, leading to chain growth. wikipedia.org

Controlling the molecular weight and achieving a narrow molecular weight distribution (i.e., a low polydispersity index) are crucial for obtaining polymers with well-defined properties. In the cationic polymerization of benzofuran derivatives, this can be challenging due to side reactions like chain transfer and termination. wikipedia.org However, techniques for living cationic polymerization have been developed to address these issues. wikipedia.org

One such method involves a reversible or degenerative chain-transfer mechanism. nih.gov In this approach, a chain-transfer agent (CTA) is used to reversibly terminate the growing polymer chain, forming a dormant species. This dormant species can be reactivated, allowing the polymerization to proceed in a controlled manner. This dynamic equilibrium between the active and dormant species helps to maintain a constant concentration of propagating chains, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution. nih.gov

Synthesis of Optically Active Polybenzofurans and Stereoregular Structures

Benzofuran is a prochiral monomer, meaning it can be polymerized to form a chiral polymer with a specific three-dimensional arrangement of its repeating units (tacticity). nih.govnih.gov The synthesis of optically active polybenzofurans, which can rotate the plane of polarized light, is of particular interest due to their potential applications in chiral separation, asymmetric catalysis, and chiroptical devices. researchgate.net

The synthesis of optically active polybenzofurans can be achieved through asymmetric cationic polymerization. nih.govnih.gov This involves using a chiral catalyst system, which typically consists of a Lewis acid and a chiral cocatalyst, such as an amino acid derivative. nih.gov The chiral environment created by the catalyst influences the way the monomer adds to the growing polymer chain, leading to the preferential formation of one enantiomeric form of the polymer.

The stereostructure of the resulting polybenzofuran is critical to its optical activity. For poly(benzofuran), four possible tactic structures exist: threo-diisotactic, threo-disyndiotactic, erythro-diisotactic, and erythro-disyndiotactic. nih.gov Of these, only the threo-diisotactic and erythro-diisotactic structures, which are composed of enantiomeric trans-threo and cis-erythro sequences respectively, can be optically active. nih.gov Detailed analysis has shown that the optical activity of poly(benzofuran) synthesized through asymmetric cationic polymerization arises from a threo-diisotactic structure, which results from regio-, trans-, and enantioselective propagation. nih.govnih.gov

The ability to control both the molecular weight and the stereochemistry of polybenzofurans opens up possibilities for creating highly tailored materials with specific functions. For instance, the synthesis of block copolymers with segments of opposite chirality has been demonstrated, further expanding the range of accessible polymer architectures and properties. nih.govnih.gov

| Polymerization Technique | Key Feature | Outcome | Reference |

| Asymmetric Cationic Polymerization | Use of chiral additives and a Lewis acid catalyst. | Synthesis of optically active polybenzofurans with controlled molecular weights. | nih.govnih.gov |

| Reversible Chain-Transfer Mechanism | Dynamic interchange between propagating cationic chain end and dormant species. | Control over molecular weight and increase in specific optical rotation with monomer conversion. | nih.gov |

Development of Functional Heterocyclic Polymers with Tunable Properties

The incorporation of benzofuran structures into polymer backbones is a key strategy for developing functional heterocyclic polymers with tailored properties. Current time information in Bangalore, IN. Scientists have successfully synthesized a variety of polymers, such as polyamides, poly(ether ketone sulfone), polybenzimidazoles, and polyarylates, that feature the benzofuran scaffold. Current time information in Bangalore, IN. These materials often exhibit exceptional thermal stability and desirable solubility in various organic solvents, making them suitable for advanced applications. Current time information in Bangalore, IN.

A notable method for creating these functional polymers is through palladium-catalyzed alkyne polyannulation of diphenol derivatives with unactivated internal diynes. tandfonline.comtaylorandfrancis.com This process yields polymers with benzofuran moieties, achieving high molecular weights (Mw up to 34,000 g/mol ) and satisfactory yields. tandfonline.comtaylorandfrancis.com The resulting polymers are generally soluble in common organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF), which is facilitated by the incorporation of flexible alkyl chains into the polymer structure. taylorandfrancis.com

The properties of these benzofuran-containing polymers can be finely tuned by altering the comonomers and functional groups. For instance, the introduction of tetraphenylethene units can impart aggregation-induced emission (AIE) properties, making the polymers luminescent in the solid state. colorado.edu Furthermore, the thermal stability is a significant characteristic; many of these polymers lose only 5% of their weight at temperatures as high as 376°C. tandfonline.comtaylorandfrancis.com The cationic polymerization of benzofuran itself can produce rigid polymers with high glass-transition temperatures (Tg) of around 184–189 °C. researchgate.netresearchgate.net

Table 1: Properties of Functional Polymers Containing Benzofuran Moieties

| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Thermal Stability (5% Weight Loss) | Key Properties |

|---|---|---|---|---|

| Polyimides (PIs) | Monomer non-stoichiometric conditions | Up to 35,800 g/mol | 321–353 °C | High thermal stability, UV-tunable refractive indices, photosensitivity. Current time information in Bangalore, IN. |

| Benzofuran-containing polymers | Palladium-catalyzed alkyne polyannulation | Up to 34,000 g/mol | Up to 376 °C | Good film-forming ability, high refractive indices, photosensitivity. tandfonline.comtaylorandfrancis.com |

| Polybenzofuran (Poly(BzF)) | Asymmetric cationic polymerization | Mn up to 1.64 x 10⁵ | High Tg (184–189 °C) | High transparency, potential as a biobased thermoplastic. researchgate.netresearchgate.net |

This table is generated based on data from multiple research findings to provide a comparative overview.

Fabrication of Thin Solid Films with High Refractive Indices

A significant application of polymers containing benzofuran moieties is the fabrication of thin solid films with high refractive indices (RI). tandfonline.commdpi.com These materials are of great interest for optoelectronic devices where light manipulation is crucial. The benzofuran-containing polymers synthesized via palladium-catalyzed polyannulation demonstrate excellent film-forming capabilities. tandfonline.comtaylorandfrancis.com

These polymer films exhibit impressively high refractive indices, with values ranging from 1.611 to 1.900 across a wide wavelength spectrum of 400 to 1000 nm. tandfonline.commdpi.com The high RI is attributed to the dense structure and high electron density of the benzofuran and other aromatic components within the polymer chain. mdpi.com

The refractive index of these films can also be tuned. For example, thin solid films made from certain polyimides containing benzofuran structures show UV-tunable refractive indices, which can be adjusted from 1.8870 down to 1.6051. Current time information in Bangalore, IN. This tunability opens up possibilities for creating advanced optical components like waveguides and anti-reflective coatings. The thickness of the film is another factor that can influence the refractive index, with an increase in thickness often leading to a higher refractive index due to increased film density and improved crystallinity. mdpi.com

Table 2: Refractive Index (RI) of Thin Films from Benzofuran-Containing Polymers

| Polymer Type | Wavelength Range (nm) | Refractive Index (n) | Key Feature |

|---|---|---|---|

| Benzofuran-containing polymers | 400–1000 | 1.611–1.900 | High and broad-range RI. tandfonline.comtaylorandfrancis.commdpi.com |

This table presents a summary of reported refractive index values for different types of benzofuran-based polymer films.

Photosensitive Polymers for Photolithography

Select polymers incorporating the benzofuran, 2-(1-phenylethenyl)- motif, particularly those that also contain tetraphenylethene units, have been identified as photosensitive materials. tandfonline.commdpi.com This property makes them suitable for applications in photolithography, a key process in microfabrication for creating intricate patterns. tandfonline.comtaylorandfrancis.commdpi.com

When exposed to light, these photosensitive polymers can undergo chemical changes that alter their solubility or other properties, allowing for the selective removal of material to form a pattern. Research has demonstrated that a polymer containing both benzofuran and tetraphenylethene units can be used to generate a well-defined two-dimensional fluorescent photopattern with sharp edges. Current time information in Bangalore, IN. This capability is highly valuable for producing components for electronic displays, sensors, and other micro-optical devices. The combination of high refractive index and photosensitivity in a single material is particularly advantageous for fabricating complex optical structures. mdpi.com

Liquid Crystal Mixtures with Benzofuran, 2-(1-phenylethenyl)- Moieties for Optical Anisotropy

The benzofuran core is a valuable building block for designing thermotropic liquid crystals (LCs) due to its rigid, planar structure, which is conducive to the formation of ordered mesophases. taylorandfrancis.comresearchgate.net These materials are essential for display technologies and photonic devices because of their ability to modulate light, a property stemming from their optical anisotropy (birefringence, Δn) and dielectric anisotropy (Δε). mdpi.com

While direct studies on liquid crystals containing the specific Benzofuran, 2-(1-phenylethenyl)- moiety are not prominent in the literature, extensive research on other benzofuran derivatives demonstrates the core's utility. Typically, LC molecules require a rod-like shape, often achieved by attaching flexible alkyl or alkoxy chains to a rigid core. tandfonline.com The bulky, non-linear "1-phenylethenyl" group may disrupt the necessary molecular packing for stable liquid crystal phases.

However, by modifying the benzofuran core with other substituents, particularly through fluorination, researchers have developed LCs with exceptional electro-optical properties. tandfonline.commdpi.com The introduction of fluorine atoms can significantly enhance dielectric anisotropy and tune the mesophase behavior. tandfonline.comresearchgate.net For instance, biphenyl (B1667301) liquid crystals incorporating a fluorinated benzofuran ring have been shown to possess high birefringence (Δn ~0.3) and a prominent dielectric anisotropy (Δε ~30). mdpi.com Multi-fluorinated benzofuran LCs exhibit large dielectric anisotropies, in some cases exceeding 30, which is significantly higher than many conventional liquid crystals. taylorandfrancis.com These properties are crucial for applications requiring low-voltage switching and high contrast ratios.

Table 3: Electro-Optical Properties of Substituted Benzofuran Liquid Crystals

| Benzofuran Derivative Type | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Key Features |

|---|---|---|---|

| Biphenyl with fluorinated benzofuran ring | ~0.3 | ~30 | Prominent dielectric and optical anisotropy. mdpi.comresearchgate.net |

| Tetrafluoro benzofuran LCs | up to 0.34 | 21.7–30.9 | Very large dielectric anisotropy, improved solubility. tandfonline.comtaylorandfrancis.com |

This table summarizes the reported electro-optical properties of various benzofuran-based liquid crystals, highlighting the effect of substitution on performance.

The exploration of the benzofuran heterocycle in liquid crystal design underscores the importance of molecular engineering in achieving desired material properties for advanced optical applications. researchgate.net

Future Directions and Emerging Research Avenues for 2 1 Phenylethenyl Benzofuran Chemistry

Development of Novel, Sustainable, and Green Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods for producing benzofuran (B130515) derivatives. Future research in this area is expected to concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.